molecular formula C13H6Cl3F2NO2 B2531039 2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone CAS No. 338403-94-4

2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone

Cat. No.: B2531039
CAS No.: 338403-94-4
M. Wt: 352.54
InChI Key: KYQIVMVNTSYLHV-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone ( 338403-94-4) is a high-value pyrrole-derived chemical intermediate with a molecular formula of C13H6Cl3F2NO2 and a molecular weight of 352.50 g/mol . This compound is characterized by a trichloroacetyl group at the pyrrole C2 position and a 2,6-difluorobenzoyl moiety at the C4 position, a structure that makes it a versatile building block in organic synthesis, particularly for constructing complex heterocycles and bioactive molecules . This compound serves as a critical precursor in medicinal and agrochemical research. Its structural features are commonly found in compounds investigated for their insecticidal and acaricidal properties. Specifically, related 2,4-disubstituted pyrrole derivatives have been shown to act as potent chitin biosynthesis inhibitors . Chitin is an essential component of the insect exoskeleton, and inhibiting its formation is a recognized mode of action for several classes of pesticides, leading to molting defects and insect death . Researchers can utilize this compound to synthesize and explore novel molecules that target this pathway. Furthermore, its reactivity allows for further functionalization, making it a valuable scaffold for developing targeted compound libraries in drug discovery and proteomics research . The product is supplied for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers can request exclusive data and the most current pricing upon inquiry.

Properties

IUPAC Name

2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl3F2NO2/c14-13(15,16)12(21)9-4-6(5-19-9)11(20)10-7(17)2-1-3-8(10)18/h1-5,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQIVMVNTSYLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl3F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone typically involves multi-step organic reactions. One common method includes the reaction of 2,6-difluorobenzoyl chloride with a pyrrole derivative under controlled conditions to form the intermediate product. This intermediate is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the trichloroethanone moiety .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2,2,2-Trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and pyrrole ring contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chlorine and fluorine atoms in 2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone makes it unique compared to similar compounds. This combination of halogens can enhance its reactivity and biological activity, making it a valuable compound for research and industrial applications .

Biological Activity

2,2,2-Trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone, commonly referred to as compound 1 , is a synthetic organic compound notable for its complex structure and potential biological activities. With the molecular formula C13H6Cl3F2NO2C_{13}H_{6}Cl_{3}F_{2}NO_{2} and a molecular weight of 352.55 g/mol, this compound has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of compound 1, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structure

The compound features a trichloromethyl group, a difluorobenzoyl moiety, and a pyrrole ring. The structural representation can be summarized as follows:

IUPAC Name 2,2,2trichloro 1 4 2 6 difluorobenzoyl 1H pyrrol 2 yl 1 ethanone\text{IUPAC Name }2,2,2-\text{trichloro 1 4 2 6 difluorobenzoyl 1H pyrrol 2 yl 1 ethanone}

Physical Properties

PropertyValue
Molecular FormulaC13H6Cl3F2NO2C_{13}H_{6}Cl_{3}F_{2}NO_{2}
Molecular Weight352.55 g/mol
CAS Number338403-94-4

The biological activity of compound 1 is largely attributed to its ability to interact with specific molecular targets within cells. The trichloromethyl and difluorobenzoyl groups enhance its binding affinity to various enzymes and receptors, potentially leading to the inhibition or activation of critical biochemical pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compound 1. Research indicates that it exhibits cytotoxic effects against several cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies demonstrated that compound 1 inhibited cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the low micromolar range.

Antimicrobial Activity

Compound 1 has also been investigated for its antimicrobial properties. Preliminary results suggest that it possesses significant activity against both Gram-positive and Gram-negative bacteria:

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli

In these studies, compound 1 showed minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Study on Anticancer Activity

A notable study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrrole derivatives, including compound 1. The researchers synthesized various analogs and evaluated their anticancer activity through:

  • In vitro assays : Assessing cell viability using MTT assays.
  • Mechanistic studies : Investigating apoptosis induction through flow cytometry.

Results indicated that the presence of the difluorobenzoyl group significantly enhanced anticancer activity compared to other analogs lacking this moiety.

Antimicrobial Efficacy Study

Another study published in Antimicrobial Agents and Chemotherapy investigated the antimicrobial efficacy of compound 1 against various pathogens. The study utilized:

  • Disc diffusion method : To determine zones of inhibition.
  • Time-kill assays : To evaluate bactericidal activity over time.

The findings revealed that compound 1 not only inhibited bacterial growth but also exhibited bactericidal effects at higher concentrations.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone?

Methodological Answer: The synthesis involves a multi-step sequence:

Pyrrole Ring Formation : React 2-pyrrolecarboxaldehyde with 2,6-difluorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the benzoylated pyrrole intermediate .

Trichloroacetylation : Treat the intermediate with trichloroacetyl chloride under controlled conditions (0–5°C, anhydrous dichloromethane as solvent) to introduce the trichloromethyl group .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields the final product with >95% purity.

Q. Critical Parameters :

  • Temperature control during trichloroacetylation prevents side reactions (e.g., hydrolysis).
  • Solvent choice (polar aprotic solvents like DMF or DCM) ensures compatibility with moisture-sensitive reagents .

Q. How can researchers characterize the compound’s purity and structural integrity?

Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃): Confirm pyrrole ring protons (δ 6.8–7.2 ppm) and absence of aldehyde protons (δ ~9–10 ppm, indicating incomplete reaction) .
    • ¹³C NMR : Identify carbonyl carbons (C=O at ~170–190 ppm) and aromatic fluorinated carbons (δ ~110–130 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peak [M+H]⁺ at m/z 352.55 .
  • Melting Point Analysis : Consistent melting point (202–204°C) indicates purity .

Note : Discrepancies in melting points (>2°C deviation) suggest impurities or polymorphic forms.

Q. What is the role of substituents (trichloromethyl, difluorobenzoyl) in modulating reactivity and bioactivity?

Methodological Answer :

  • Trichloromethyl Group :
    • Enhances electrophilicity, enabling nucleophilic substitution (e.g., with thiols or amines) .
    • Contributes to lipophilicity (logP ~3.2), impacting cellular uptake .
  • Difluorobenzoyl Moiety :
    • Fluorine atoms stabilize aromatic π-systems, improving metabolic resistance .
    • Hydrogen-bonding interactions with biological targets (e.g., enzymes) enhance binding specificity .

Q. Experimental Validation :

  • Replace the trichloromethyl group with a methyl group: Bioactivity decreases by >50% in cytotoxicity assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. non-toxicity)?

Methodological Answer : Discrepancies often arise from:

  • Cell Line Variability : Test the compound against the NCI-60 panel to assess tissue-specific responses .
  • Assay Conditions : Control for ROS generation (linked to oxidative stress-mediated cytotoxicity) using fluorescent probes (e.g., DCFH-DA) .
  • Metabolic Stability : Perform hepatic microsomal assays (e.g., human liver microsomes) to identify detoxification pathways .

Q. Case Study :

  • In HeLa cells, EC₅₀ = 12 µM (high cytotoxicity), but in HEK293 cells, EC₅₀ > 100 µM. This suggests tissue-selective mechanisms .

Q. What strategies address challenges in crystallizing 2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone for X-ray diffraction studies?

Methodological Answer :

  • Solvent Screening : Use high-boiling solvents (e.g., DMSO, DMF) for slow evaporation.
  • Co-Crystallization : Add thiourea derivatives to stabilize π-π interactions .
  • Low-Temperature Crystallography : Collect data at 100 K to reduce thermal motion .

Q. Challenges :

  • The compound’s low symmetry (monoclinic space group P2₁/c) complicates phase solving. Use SHELXD for ab initio phasing .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer :

  • Docking Simulations (AutoDock Vina) :
    • Target: Cytochrome P450 enzymes (CYP3A4).
    • Key interactions: Trichloromethyl group binds to hydrophobic pockets; difluorobenzoyl forms halogen bonds with active-site residues .
  • MD Simulations (GROMACS) :
    • Simulate binding stability over 100 ns. Root-mean-square deviation (RMSD) > 2 Å indicates conformational flexibility .

Q. Validation :

  • Compare predicted binding affinities (∆G = −8.2 kcal/mol) with experimental IC₅₀ values .

Q. What analytical methods resolve synthetic byproducts or degradation products?

Methodological Answer :

  • HPLC-MS/MS : Use a C18 column (ACN/water gradient) to separate:
    • Byproduct : Chlorinated pyrrole dimer (retention time = 12.3 min, m/z 650.1) .
    • Degradation Product : Hydrolyzed difluorobenzoic acid (retention time = 8.5 min, m/z 156.0) .
  • Tandem MS Fragmentation : Confirm structures via characteristic fragment ions (e.g., loss of Cl⁻ or F⁻) .

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